(2-fluorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(2-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of fluorobenzoyl, methoxyphenyl, phenyl, and pyrrolopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzoyl chloride, 4-methoxyphenylboronic acid, and pyrrolopyrimidine derivatives. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, under specific conditions (e.g., palladium catalysts, base, and solvents like DMF or toluene).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or DNA. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural components are reminiscent of pharmacophores found in drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-[7-(4-Methoxyphenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Piperazine
- 1-(2-Bromobenzoyl)-4-[7-(4-Methoxyphenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Piperazine
Uniqueness
1-(2-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to the presence of the fluorobenzoyl group, which can impart different electronic properties compared to its chloro or bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C30H26FN5O2 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H26FN5O2/c1-38-23-13-11-22(12-14-23)36-19-25(21-7-3-2-4-8-21)27-28(32-20-33-29(27)36)34-15-17-35(18-16-34)30(37)24-9-5-6-10-26(24)31/h2-14,19-20H,15-18H2,1H3 |
InChI Key |
MWBDTEVVAHBBET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5F)C6=CC=CC=C6 |
Origin of Product |
United States |
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